molecular formula C13H28O2 B089192 3-methyl-1-[1-(3-methylbutoxy)propoxy]butane CAS No. 13002-13-6

3-methyl-1-[1-(3-methylbutoxy)propoxy]butane

Katalognummer: B089192
CAS-Nummer: 13002-13-6
Molekulargewicht: 216.36 g/mol
InChI-Schlüssel: MQOHVHXEZYLDJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(Propylidenebis(oxy))bis(3-methylbutane) is an organic compound with the molecular formula C13H28O2 It is a derivative of butane, characterized by the presence of two 3-methylbutane groups connected by a propylidene bridge through oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Propylidenebis(oxy))bis(3-methylbutane) typically involves the reaction of propionaldehyde with 3-methylbutanol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which is then further reacted to form the final product. The general reaction scheme is as follows:

Propionaldehyde+23-methylbutanolAcid Catalyst1,1’-(Propylidenebis(oxy))bis(3-methylbutane)\text{Propionaldehyde} + 2 \text{3-methylbutanol} \xrightarrow{\text{Acid Catalyst}} \text{3-methyl-1-[1-(3-methylbutoxy)propoxy]butane} Propionaldehyde+23-methylbutanolAcid Catalyst​1,1’-(Propylidenebis(oxy))bis(3-methylbutane)

Industrial Production Methods

In an industrial setting, the production of 1,1’-(Propylidenebis(oxy))bis(3-methylbutane) can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(Propylidenebis(oxy))bis(3-methylbutane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The oxygen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or amines.

Wissenschaftliche Forschungsanwendungen

1,1’-(Propylidenebis(oxy))bis(3-methylbutane) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1’-(Propylidenebis(oxy))bis(3-methylbutane) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1’-(Ethylidenebis(oxy))bis(3-methylbutane)
  • 1,1’-(Butylidenebis(oxy))bis(3-methylbutane)
  • 1,1’-(Isopropylidenebis(oxy))bis(3-methylbutane)

Uniqueness

1,1’-(Propylidenebis(oxy))bis(3-methylbutane) is unique due to its specific propylidene bridge, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

13002-13-6

Molekularformel

C13H28O2

Molekulargewicht

216.36 g/mol

IUPAC-Name

3-methyl-1-[1-(3-methylbutoxy)propoxy]butane

InChI

InChI=1S/C13H28O2/c1-6-13(14-9-7-11(2)3)15-10-8-12(4)5/h11-13H,6-10H2,1-5H3

InChI-Schlüssel

MQOHVHXEZYLDJW-UHFFFAOYSA-N

SMILES

CCC(OCCC(C)C)OCCC(C)C

Kanonische SMILES

CCC(OCCC(C)C)OCCC(C)C

Key on ui other cas no.

13002-13-6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.